molecular formula C12H8Cl2N2O2S B2497437 2-(2,5-Dichlorobenzamido)thiophene-3-carboxamide CAS No. 941871-22-3

2-(2,5-Dichlorobenzamido)thiophene-3-carboxamide

Cat. No.: B2497437
CAS No.: 941871-22-3
M. Wt: 315.17
InChI Key: DMGIADZCFRGMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dichlorobenzamido)thiophene-3-carboxamide is a synthetic organic compound featuring a thiophene ring core substituted with a 2,5-dichlorobenzamido group and a carboxamide moiety. This structure places it within a class of molecules that have shown significant promise in biochemical and pharmacological research, particularly as a precursor or analog in the development of novel therapeutics. Compounds based on the thiophene-3-carboxamide scaffold, such as the closely related 2-(2,4-Dichlorobenzamido)thiophene-3-carboxamide (CAS 941916-49-0) , are of high interest in medicinal chemistry. Research indicates that this class of molecules can serve as potent and selective inhibitors of Anoctamin 1 (ANO1, also known as TMEM16A), a calcium-activated chloride channel . ANO1 is a validated target for pain treatment, as it is involved in nerve depolarization and is distributed in nociceptors and dorsal root ganglia (DRG) . Inhibitors of ANO1 have been demonstrated to attenuate mechanical allodynia and hyperalgesia in models of inflammatory and neuropathic pain . As such, this compound is a valuable chemical tool for researchers investigating pain mechanisms and the role of chloride channels in the peripheral nervous system. This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety protocols, in accordance with all applicable laboratory hygiene and chemical handling regulations.

Properties

IUPAC Name

2-[(2,5-dichlorobenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2S/c13-6-1-2-9(14)8(5-6)11(18)16-12-7(10(15)17)3-4-19-12/h1-5H,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGIADZCFRGMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=C(C=CS2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-(2,5-Dichlorobenzamido)thiophene-3-carboxamide, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives may involve multicomponent reactions and ring-forming processes. These methods are designed to be efficient and scalable to meet the demands of pharmaceutical and material science industries .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorobenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-(2,5-Dichlorobenzamido)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorobenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

A detailed comparison of key structural analogs is provided below:

Compound Name Substituents Molecular Weight (g/mol) pKa Key Functional Groups
2-(2,5-Dichlorobenzamido)thiophene-3-carboxamide (Target) 2-(2,5-dichlorobenzamido), 3-carboxamide ~356.7 (estimated)* N/A Dichlorobenzamido, carboxamide
Ethyl 2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate 2-(2,5-dichlorobenzamido), 4,5-dimethyl, 3-ethyl ester 372.27 11.50 Dichlorobenzamido, ester, methyl groups
2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide (Compound 92a) 2-cyanoacetamido, 4,5-dimethyl, 3-carboxamide ~265.3 (estimated) N/A Cyanoacetamido, carboxamide, methyl groups
2-(2,5-Dichlorobenzamido)acetic acid 2-(2,5-dichlorobenzamido) attached to acetic acid backbone ~234.1 N/A Dichlorobenzamido, carboxylic acid

*Note: Exact molecular weight for the target compound is extrapolated based on structural similarity to .

Key Observations :

  • Substituent Effects : The ethyl ester group in increases molecular weight and lipophilicity compared to the carboxamide in the target compound. Ester groups are generally more hydrolytically labile than carboxamides, which may affect metabolic stability .
  • Solubility : The carboxamide group in the target compound and Compound 92a improves water solubility relative to the ethyl ester in or the carboxylic acid in .
Antioxidant Activity
  • Compound 92a : Exhibited 56.9% nitric oxide radical scavenging at 100 μM, attributed to the polar carboxamide and nitrile groups.
  • Target Compound: While direct data is unavailable, the dichlorobenzamido group may reduce antioxidant efficacy compared to cyanoacetamido derivatives due to decreased electron-donating capacity.
Toxicity Profile
  • 2-(2,5-Dichlorobenzamido)acetic acid : Classified as acutely toxic (oral, H302) and irritant (skin H315, eyes H319). The thiophene ring in the target compound may mitigate these effects by altering bioavailability.
  • Ethyl Ester Analog : No explicit toxicity data, but ester derivatives often exhibit lower acute toxicity compared to carboxylic acids .

Hypothesized Pharmacological Potential

  • Enzyme Inhibition : The carboxamide group could facilitate interactions with proteases or kinases, similar to other thiophene carboxamides .

Biological Activity

2-(2,5-Dichlorobenzamido)thiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_11H_8Cl_2N_2O_2S
  • Molecular Weight : 307.17 g/mol

The biological activity of this compound primarily involves interactions with specific molecular targets within biological systems. Research indicates that the compound may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways.
  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that are critical in disease processes.
  • Antiproliferative Effects : Some studies suggest that it exhibits antiproliferative activity against cancer cell lines by disrupting microtubule dynamics.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Target/Effect Reference
AnticancerInhibition of cancer cell growth
Enzyme InhibitionSpecific enzyme targets
AntimicrobialActivity against bacterial strains

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant antiproliferative effects. The compound was tested against several types of cancer cells, including breast and lung cancer cells. Results indicated a dose-dependent response, with higher concentrations leading to increased cell death and apoptosis.

Enzyme Inhibition Studies

Research published in pharmacological journals highlighted the compound's ability to inhibit specific enzymes involved in cancer metabolism. For instance, it was found to inhibit the activity of certain kinases that are crucial for tumor growth and survival. This inhibition resulted in decreased phosphorylation of downstream targets involved in cell cycle progression.

Antimicrobial Properties

Recent investigations have also explored the antimicrobial potential of this compound. In vitro studies revealed that the compound demonstrated activity against various bacterial strains, suggesting its potential as a lead candidate for developing new antibiotics.

Q & A

Basic Research Question

  • 1H/13C NMR : Confirms substitution patterns (e.g., dichlorobenzamido group at C2 of thiophene) and amide proton environments (δ 8–10 ppm for NH). Split signals in aromatic regions indicate electronic effects from chlorine substituents .
  • IR spectroscopy : Identifies C=O stretches (~1650–1700 cm⁻¹ for amide and carboxamide groups) and N-H bending (~1550 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for halogenated derivatives (e.g., isotopic clusters for Cl) .

How is the antimicrobial activity of this compound typically evaluated in preclinical studies?

Basic Research Question

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Activity is compared to reference antibiotics like ciprofloxacin .
  • Mechanistic insights : Molecular docking studies predict interactions with bacterial targets (e.g., DNA gyrase or penicillin-binding proteins). The dichlorobenzamido moiety enhances lipophilicity, potentially improving membrane penetration .

How can researchers resolve contradictory results in biological activity assays between different thiophene carboxamide derivatives?

Advanced Research Question

  • Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., electron-withdrawing Cl vs. methoxy groups) to identify pharmacophores. For example, 3,4,5-trimethoxybenzamido analogs show reduced activity compared to dichloro derivatives, likely due to steric hindrance .
  • Assay standardization : Control variables such as bacterial strain viability, solvent effects (DMSO tolerance), and incubation time. Replicate studies with orthogonal methods (e.g., time-kill kinetics vs. MIC) validate results .

What computational methods are suitable for predicting the binding interactions of this compound with target proteins?

Advanced Research Question

  • Molecular docking (AutoDock/Vina) : Models interactions with enzymes (e.g., E. coli FabH). The dichlorophenyl group may engage in hydrophobic pockets, while the carboxamide forms hydrogen bonds with catalytic residues .
  • Density functional theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity. Exact exchange functionals (e.g., B3LYP) improve accuracy for halogenated systems .
  • MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify key residue interactions lost/gained during ligand-protein dynamics .

What strategies optimize the reaction conditions for introducing electron-withdrawing groups (e.g., dichlorobenzamido) onto the thiophene core?

Advanced Research Question

  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance electrophilicity of acylating agents. Anhydrous conditions prevent hydrolysis of acid chlorides .
  • Catalyst optimization : Use of DMAP (4-dimethylaminopyridine) accelerates amidation via nucleophilic catalysis. For sterically hindered substrates, microwave-assisted synthesis reduces reaction time .
  • Post-reaction workup : Acidic quenching (e.g., dilute HCl) removes unreacted reagents, while column chromatography (silica gel, ethyl acetate/hexane gradients) isolates products with >95% purity .

How do substituent modifications (e.g., chloro vs. methyl groups) impact the compound’s physicochemical properties?

Advanced Research Question

  • Lipophilicity (LogP) : Chlorine atoms increase LogP (improving membrane permeability but risking solubility issues). Methyl groups add steric bulk without significant electronic effects .
  • Thermal stability : DSC/TGA analyses show dichloro derivatives have higher melting points (~200–220°C) due to strong intermolecular halogen bonding, compared to ~180°C for methyl analogs .

What in vivo models are appropriate for evaluating the compound’s pharmacokinetic profile?

Advanced Research Question

  • Rodent studies : Administer orally (10–50 mg/kg) to assess bioavailability, half-life, and metabolite formation (e.g., hydrolysis of the amide bond). Plasma samples analyzed via LC-MS/MS .
  • Toxicity screening : Acute toxicity tests (OECD 423) monitor organ-specific effects (e.g., hepatic/renal biomarkers). The dichloro group may require structural tweaks to reduce oxidative stress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.